(2S)-2-(carbamoylamino)propanoic acid
Overview
Description
(2S)-2-(carbamoylamino)propanoic acid, also known as L-citrulline, is a naturally occurring amino acid. It is an intermediate in the urea cycle, which is essential for the detoxification of ammonia in the liver. L-citrulline is found in various foods, including watermelons, and is also produced endogenously in the body. It plays a crucial role in the production of nitric oxide, which is important for cardiovascular health.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-citrulline can be synthesized through several methods. One common method involves the reaction of ornithine with carbamoyl phosphate in the presence of the enzyme ornithine transcarbamylase. This reaction occurs naturally in the urea cycle. In a laboratory setting, L-citrulline can be synthesized by reacting L-ornithine with urea under controlled conditions.
Industrial Production Methods
Industrial production of L-citrulline typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-citrulline. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain pure L-citrulline.
Chemical Reactions Analysis
Types of Reactions
L-citrulline undergoes several types of chemical reactions, including:
Oxidation: L-citrulline can be oxidized to form L-arginine, another important amino acid in the urea cycle.
Reduction: Reduction reactions involving L-citrulline are less common but can occur under specific conditions.
Substitution: L-citrulline can participate in substitution reactions, particularly in the formation of peptide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although these reactions are less common.
Substitution: Peptide bond formation typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products
Oxidation: The major product of oxidation is L-arginine.
Reduction: Reduction products are less well-documented.
Substitution: Peptide bond formation results in dipeptides or polypeptides containing L-citrulline.
Scientific Research Applications
L-citrulline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various compounds.
Biology: L-citrulline is studied for its role in the urea cycle and its effects on nitric oxide production.
Medicine: It is used in the treatment of conditions such as erectile dysfunction and cardiovascular diseases due to its ability to increase nitric oxide levels.
Industry: L-citrulline is used in dietary supplements to enhance athletic performance and reduce muscle fatigue.
Mechanism of Action
L-citrulline exerts its effects primarily through its role in the urea cycle and nitric oxide production. It is converted to L-arginine in the kidneys, which is then used to produce nitric oxide. Nitric oxide is a vasodilator, meaning it helps to relax and widen blood vessels, improving blood flow and reducing blood pressure. This mechanism is crucial for cardiovascular health and is also the basis for its use in treating erectile dysfunction.
Comparison with Similar Compounds
L-citrulline is similar to other amino acids such as L-arginine and L-ornithine. it has unique properties that make it particularly effective in increasing nitric oxide levels. Unlike L-arginine, L-citrulline is not subject to rapid degradation by the enzyme arginase, making it a more efficient precursor for nitric oxide production.
Similar Compounds
L-arginine: Another amino acid involved in nitric oxide production.
L-ornithine: A precursor in the urea cycle that can be converted to L-citrulline.
L-lysine: An essential amino acid with different metabolic pathways but similar structural features.
Properties
IUPAC Name |
(2S)-2-(carbamoylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSWEUMSEVLFEQ-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18409-49-9 | |
Record name | (2S)-2-(carbamoylamino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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